2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide 2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 1242904-09-1
VCID: VC6569168
InChI: InChI=1S/C14H13N5O3S/c1-22-10-4-2-3-9(7-10)18-5-6-19-12(13(18)21)16-17-14(19)23-8-11(15)20/h2-7H,8H2,1H3,(H2,15,20)
SMILES: COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC(=O)N)C2=O
Molecular Formula: C14H13N5O3S
Molecular Weight: 331.35

2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide

CAS No.: 1242904-09-1

Cat. No.: VC6569168

Molecular Formula: C14H13N5O3S

Molecular Weight: 331.35

* For research use only. Not for human or veterinary use.

2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide - 1242904-09-1

Specification

CAS No. 1242904-09-1
Molecular Formula C14H13N5O3S
Molecular Weight 331.35
IUPAC Name 2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C14H13N5O3S/c1-22-10-4-2-3-9(7-10)18-5-6-19-12(13(18)21)16-17-14(19)23-8-11(15)20/h2-7H,8H2,1H3,(H2,15,20)
Standard InChI Key ZQFZWTOGHZTBLQ-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC(=O)N)C2=O

Introduction

The compound 2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H- triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is a complex organic molecule featuring a triazolo[4,3-a]pyrazine core structure. This class of compounds is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of functional groups such as methoxy, oxo, and sulfanyl enhances its unique chemical properties and reactivity.

Biological and Medicinal Significance

Compounds with a triazolo[4,3-a]pyrazine core have been explored for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a methoxy group and an oxo group within the structure can influence its interaction with biological targets, potentially enhancing its efficacy in therapeutic applications.

Synthesis and Chemical Reactivity

The synthesis of such compounds typically involves multi-step reactions that assemble the triazolo[4,3-a]pyrazine core and attach the necessary functional groups. The sulfanyl group can participate in various chemical reactions, such as nucleophilic substitution or addition reactions, which can be exploited to modify the compound further.

Data Table: Comparison with Related Compounds

Compound NameMolecular FormulaMolecular WeightBiological Activity
2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-124triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamideNot specifiedNot specifiedPotential medicinal applications
2-{[7-(3-fluorophenyl)-8-oxo-7H,8H-124triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-[(3-methoxyphenyl)methyl]acetamideC21H18FN5O3SNot specifiedScreening compound for biological activity
N-(2-fluorophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-124triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamideC20H16FN5O3S425.4 g/molPotential medicinal applications

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